

# Application Notes and Protocols: Catalytic Mechanism of Ethylene Trimerization with Cr(III) Compounds

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## Compound of Interest

Compound Name: Chromium 2-ethylhexanoate

CAS No.: 7329-33-1

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## Introduction

The selective trimerization of ethylene to 1-hexene is a significant industrial process, as 1-hexene is a valuable comonomer in the production of linear low-density polyethylene (LLDPE). Chromium-based catalysts, particularly those involving Cr(III) precursors, have demonstrated high activity and selectivity for this transformation. Understanding the catalytic mechanism is crucial for the rational design of more efficient and robust catalysts. These application notes provide a detailed overview of the proposed catalytic mechanism, experimental protocols for catalyst synthesis and ethylene trimerization, and a summary of catalyst performance data.

## Catalytic Mechanism: The Metallacycle Pathway

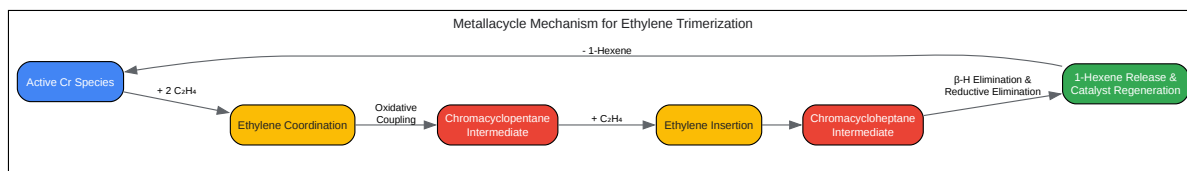
The predominantly accepted mechanism for ethylene trimerization catalyzed by Cr(III) compounds is the metallacycle mechanism. This pathway elegantly explains the high selectivity for 1-hexene formation. Isotopic labeling studies, specifically the trimerization of a 1:1 mixture

of C<sub>2</sub>H<sub>4</sub> and C<sub>2</sub>D<sub>4</sub>, have provided strong evidence for this mechanism. The resulting 1-hexene isotopologues show no H/D scrambling, which rules out mechanisms involving β-hydride elimination and re-insertion steps that would lead to isotopic scrambling.<sup>[1][2][3]</sup>

The key steps of the metallacycle mechanism are as follows:

- **Precatalyst Activation:** The Cr(III) precatalyst, typically a complex with a multidentate ligand (e.g., PNP, SNS), is activated by a co-catalyst, most commonly methylaluminoxane (MAO) or modified methylaluminoxane (MMAO).<sup>[4][5][6][7][8][9][10]</sup> This activation step is believed to involve alkylation of the chromium center and the formation of a cationic active species.<sup>[3][4][5][8][9]</sup> Spectroscopic studies suggest that the activator reduces the majority of the Cr(III) to Cr(II).<sup>[5][8][9]</sup> The precise oxidation state of the active species is still a subject of debate, with evidence supporting both Cr(I)/Cr(III) and Cr(II)/Cr(IV) catalytic cycles.<sup>[4][5][8][9][11][12][13]</sup>
- **Ethylene Coordination:** Two molecules of ethylene coordinate to the active chromium center.
- **Oxidative Coupling & Chromacyclopentane Formation:** The two coordinated ethylene molecules undergo oxidative coupling to form a five-membered metallacycle, a chromacyclopentane intermediate. This step is often considered the rate-determining step.<sup>[12][13]</sup>
- **Ethylene Insertion & Chromacycloheptane Formation:** A third ethylene molecule inserts into the Cr-C bond of the chromacyclopentane, expanding the metallacycle to a seven-membered ring, the chromacycloheptane.<sup>[3][12][13]</sup>
- **β-Hydride Elimination and Reductive Elimination:** The chromacycloheptane intermediate then undergoes a β-hydride elimination from the carbon atom beta to the chromium center, followed by reductive elimination to release 1-hexene and regenerate the active catalytic species, which can then enter a new catalytic cycle.

Below is a diagram illustrating the proposed metallacycle pathway for ethylene trimerization.



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Figure 1: Proposed metallacycle mechanism for ethylene trimerization.

## Experimental Protocols

### A. Synthesis of a Representative Cr(III) Precatalyst: (PNP)CrCl<sub>3</sub>

This protocol describes the synthesis of a chromium(III) chloride complex with a diphosphinoamine (PNP) ligand, a common type of precatalyst for ethylene trimerization.<sup>[1][2]</sup>

Materials:

- CrCl<sub>3</sub>(THF)<sub>3</sub> (Chromium(III) chloride tris(tetrahydrofuran) complex)
- Diphosphinoamine ligand (e.g., (Ph<sub>2</sub>P)<sub>2</sub>N(iPr))
- Anhydrous dichloromethane (DCM)
- Anhydrous petroleum ether
- Schlenk line and glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Under an inert atmosphere, dissolve  $\text{CrCl}_3(\text{THF})_3$  (1.0 mmol) in anhydrous DCM (20 mL) in a Schlenk flask.
- In a separate Schlenk flask, dissolve the diphosphinoamine ligand (1.0 mmol) in anhydrous DCM (20 mL).
- Slowly add the ligand solution to the  $\text{CrCl}_3(\text{THF})_3$  solution at room temperature with constant stirring.
- Stir the reaction mixture for 12-24 hours at room temperature. The color of the solution will typically change, indicating complex formation.
- Remove the solvent under vacuum to obtain the crude product as a solid.
- Wash the solid product with anhydrous petroleum ether (3 x 20 mL) to remove any unreacted starting materials.
- Dry the resulting solid under vacuum to yield the (PNP) $\text{CrCl}_3$  complex.
- Characterize the product using appropriate analytical techniques (e.g., elemental analysis, IR spectroscopy).

## B. General Protocol for Ethylene Trimerization

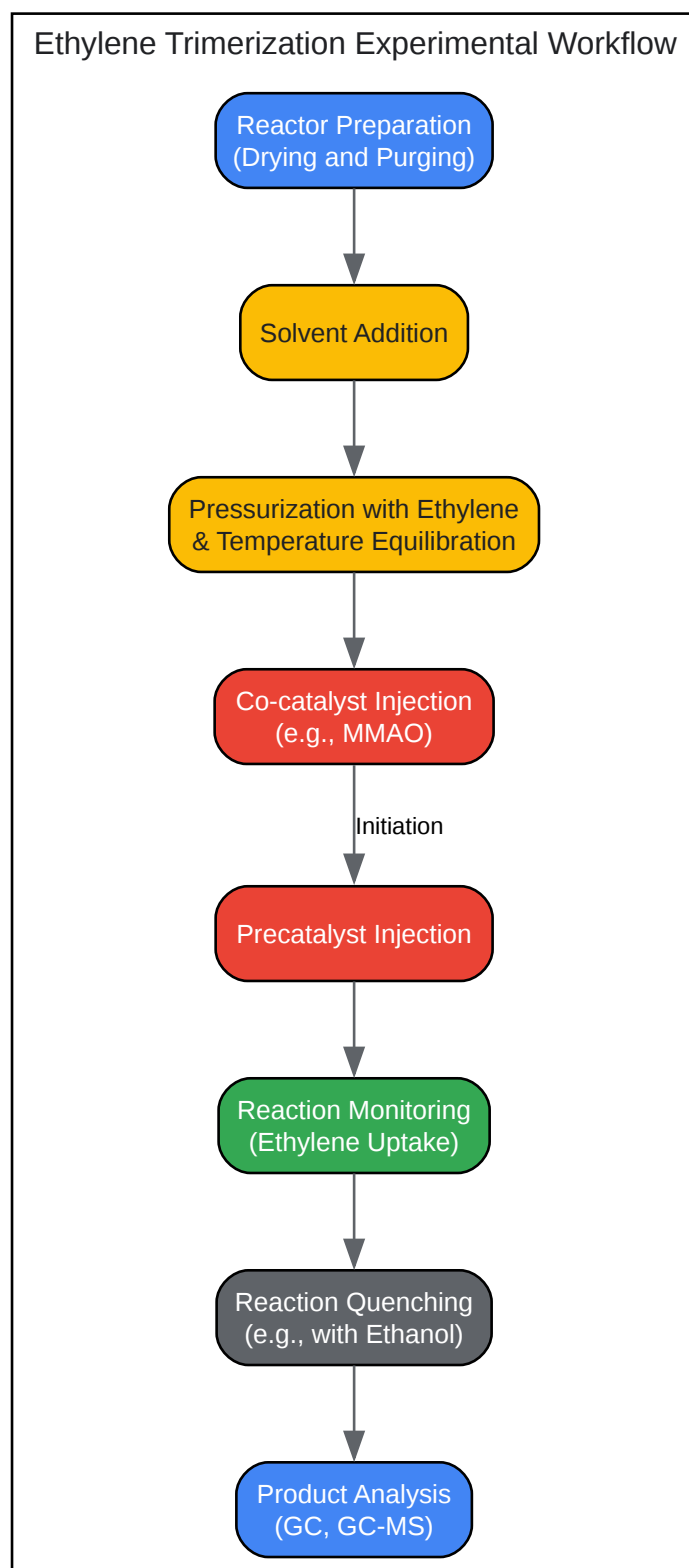
This protocol outlines a typical procedure for ethylene trimerization in a batch reactor.

Materials:

- Cr(III) precatalyst (e.g., (PNP) $\text{CrCl}_3$  or in situ generated from  $\text{Cr}(\text{acac})_3$  and ligand)
- Activator/Co-catalyst (e.g., MMAO-3A solution in toluene)
- Anhydrous toluene (or other suitable solvent like cyclohexane)
- Ethylene (polymerization grade)
- High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, temperature and pressure controls, and a gas inlet.[\[14\]](#)

- Schlenk line and syringes for transfer of catalyst and co-catalyst solutions.

Experimental Workflow:



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Figure 2: General experimental workflow for ethylene trimerization.

Procedure:

- **Reactor Preparation:** Thoroughly dry the reactor and assemble it under an inert atmosphere. Purge the reactor multiple times with ethylene to remove any residual air and moisture.
- **Solvent and Co-catalyst Addition:** Introduce the desired amount of anhydrous toluene into the reactor via cannula transfer. Inject the required volume of the MMAO-3A solution into the reactor.
- **Pressurization and Equilibration:** Pressurize the reactor with ethylene to the desired pressure (e.g., 30-45 bar) and bring the reactor to the target reaction temperature (e.g., 40-80 °C) with stirring.<sup>[7][15][16]</sup>
- **Catalyst Injection:** Dissolve the Cr(III) precatalyst in a small amount of anhydrous toluene in a Schlenk tube. Inject the catalyst solution into the reactor to initiate the reaction.
- **Reaction:** Maintain a constant ethylene pressure and temperature throughout the reaction. Monitor the reaction progress by recording the ethylene uptake over time.
- **Quenching:** After the desired reaction time, cool the reactor and vent the excess ethylene. Quench the reaction by injecting a small amount of ethanol or acidic ethanol.
- **Product Analysis:** Collect the liquid and any solid (polymer) products. Analyze the liquid phase by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product distribution (1-hexene, 1-octene, other oligomers) and calculate the catalyst activity and selectivity.

## Data Presentation: Catalyst Performance

The performance of Cr(III)-based catalysts for ethylene trimerization is highly dependent on the ligand structure, activator, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Effect of Ligand and Activator on Ethylene Oligomerization

Precat alyst/L igand	Activat or	Temp (°C)	Pressu re (bar)	Activit y ( kg/gCr ·h)	1- Hexen e Sel. (wt%)	1- Octene Sel. (wt%)	Polym er (wt%)	Refer ence
Cr(acac) ) <sub>3</sub> / Ph <sub>2</sub> PN(i Pr)PPh <sub>2</sub>	MMAO	45	45	116	-	69.4	2.0	[16]
CrCl <sub>3</sub> / Ph <sub>2</sub> PN(i Pr)P(Ph )N(iPr) H	Et <sub>3</sub> Al	50	30	20	95.1 (C <sub>6</sub> fraction)	-	~1.0	[7]
[[((o- MeOC <sub>6</sub> H <sub>4</sub> ) <sub>2</sub> P) <sub>2</sub> NMe]Cr Cl <sub>3</sub>	MMAO	RT	1	-	>99	-	-	[8][9]
[[((C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> P) <sub>2</sub> NiP r]CrCl <sub>3</sub> ( THF)	AlMe <sub>3</sub>	50	45	-	24 (1- C <sub>6</sub> /1-C <sub>8</sub> ratio)	-	-	[8][9]
[[((C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> P) <sub>2</sub> NiP r]CrCl <sub>3</sub> ( THF)	MMAO	50	45	-	0.39 (1- C <sub>6</sub> /1-C <sub>8</sub> ratio)	-	-	[8][9]

Table 2: Performance of SNS-Cr(III) Catalysts

Ligand	Al/Cr Ratio	Temp (°C)	Pressure (bar)	Activity (g 1-C <sub>6</sub> /g Cr·h)	1-Hexene Sel. (%)	Reference
(Pentyl-SCH <sub>2</sub> CH <sub>2</sub> ) <sub>2</sub> NH	700	90	23	174,200	99.8	[6]
(Decyl-SCH <sub>2</sub> CH <sub>2</sub> ) <sub>2</sub> NH (supported on SiO <sub>2</sub> )	-	-	-	19,500	97.3 (C <sub>6</sub> fraction)	[14]
(Decyl-SCH <sub>2</sub> CH <sub>2</sub> ) <sub>2</sub> NH (homogeneous)	-	-	-	22,000	98.2 (C <sub>6</sub> fraction)	[14]

Table 3: Effect of Reaction Conditions with a P,N-ligated Cr(III) Catalyst

Al/Cr Molar Ratio	Temp (°C)	1-Hexene Sel. (wt%)	1-Octene Sel. (wt%)	Reference
600	60	-	-	[15]
1000	60	-	7.4	[15]
-	40	Decreased	Increased	[15]

## Conclusion

The ethylene trimerization reaction catalyzed by Cr(III) compounds proceeds via a well-supported metallacycle mechanism, leading to high selectivity for 1-hexene. The catalyst performance is a complex interplay between the chromium precursor, the ligand architecture, the nature and amount of the activator, and the reaction conditions. The protocols and data presented herein provide a foundation for researchers to explore and develop improved

catalytic systems for this important industrial transformation. Careful execution of experimental procedures under inert conditions is paramount for obtaining reproducible and meaningful results.

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